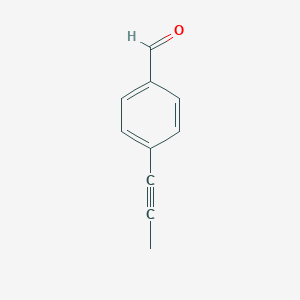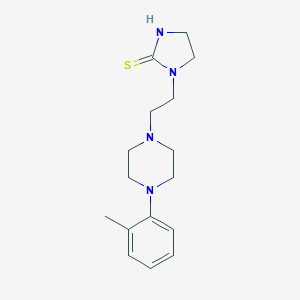![molecular formula C11H10N2S3 B063846 5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione CAS No. 174728-86-0](/img/structure/B63846.png)
5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a vinylbenzylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-vinylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides in the presence of a catalyst.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated or alkylated thiadiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and other biomolecules. The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
4-Vinylbenzyl chloride: A precursor in the synthesis of the compound.
1,3,4-Thiadiazole derivatives: Compounds with similar heterocyclic structures but different substituents.
Uniqueness: 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol is unique due to its combination of a vinylbenzylthio group and a thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
174728-86-0 |
|---|---|
Molecular Formula |
C11H10N2S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H10N2S3/c1-2-8-3-5-9(6-4-8)7-15-11-13-12-10(14)16-11/h2-6H,1,7H2,(H,12,14) |
InChI Key |
DIJJEDVDBPLRLK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
5-[[(4-Ethenylphenyl)methyl]thio]-1,3,4-thiadiazole-2(3H)-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)





![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)


